molecular formula C16H13N7 B2654988 7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251543-86-8

7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No. B2654988
CAS RN: 1251543-86-8
M. Wt: 303.329
InChI Key: ZSGRCIFJHJSVHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances .

Scientific Research Applications

Synthesis and Biological Activities of Phenothiazines

Phenothiazines, containing similar heterocyclic rings, have been synthesized with various substituents, including pyrazole and pyridine, showing promising biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and other pharmacological properties. The biological activities result from the interaction with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characters allowing membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011).

Heterocyclic N-oxides in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those from pyridine and indazole, showcase versatility as synthetic intermediates with significant roles in metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications. Their utility underscores the potential for heterocyclic compounds like 7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine in advanced chemistry and drug development (Li et al., 2019).

Importance of Heterocyclic Compounds in Central Nervous System (CNS) Acting Drugs

Heterocycles with nitrogen, such as pyrazole and pyridine, are crucial in the development of CNS acting drugs. These compounds, by virtue of their heteroatom composition, form the backbone of many pharmaceutical agents targeting CNS disorders, highlighting the therapeutic potential of complex heterocyclic structures (Saganuwan, 2017).

Pyrazolo[3,4-b]pyridine in Kinase Inhibition

Pyrazolo[3,4-b]pyridine, a structure closely related to this compound, is utilized in designing kinase inhibitors due to its versatile binding modes with kinase enzymes. This application in therapeutic agents targeting various kinase-related disorders indicates the chemical's potential in drug development (Wenglowsky, 2013).

Mechanism of Action

The mechanism of action is particularly relevant for compounds that have biological activity. It involves understanding how the compound interacts with biological targets and the biochemical processes that it affects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound .

Future Directions

Future directions could involve suggesting further studies that could be conducted to better understand the compound’s properties or potential applications. This could include suggesting modifications to the compound’s structure to enhance its properties or reduce its side effects .

properties

IUPAC Name

7-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7/c1-2-7-13(8-3-1)23-16-14(11-19-23)15(20-22-21-16)18-10-12-6-4-5-9-17-12/h1-9,11H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGRCIFJHJSVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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